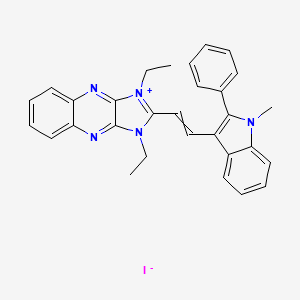
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride is a chemical compound with the molecular formula C22H25ClN4O2 and a molecular weight of 412.913 g/mol It is known for its complex structure, which includes a pyridine ring substituted with amino and carbamate groups, as well as a diphenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Amino and Carbamate Groups: Amino and carbamate groups are introduced through nucleophilic substitution reactions.
Attachment of the Diphenylethylamine Moiety: The diphenylethylamine moiety is attached via a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate monohydrochloride can be compared with other similar compounds, such as:
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate: Lacks the hydrochloride moiety, which may affect its solubility and reactivity.
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate dihydrochloride: Contains an additional hydrochloride moiety, which may enhance its stability and solubility.
Ethyl (2-amino-6-((1,2-diphenylethyl)amino)pyridin-3-yl)carbamate sulfate: Contains a sulfate moiety, which may alter its chemical properties and biological activity.
Properties
CAS No. |
33400-47-4 |
|---|---|
Molecular Formula |
C22H25ClN4O2 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
ethyl N-[2-amino-6-(1,2-diphenylethylamino)pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-2-28-22(27)25-18-13-14-20(26-21(18)23)24-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-14,19H,2,15H2,1H3,(H,25,27)(H3,23,24,26);1H |
InChI Key |
XQWVQRJTEUTZRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)

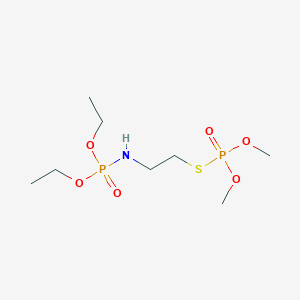
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
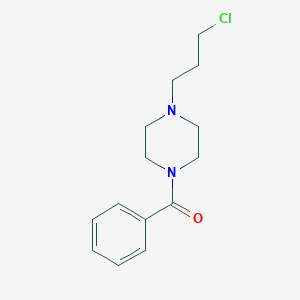

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
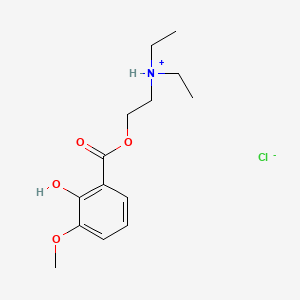
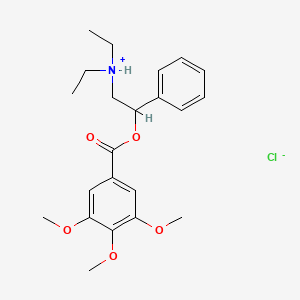
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)

